molecular formula C11H11F3N4O2 B2552600 2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034374-15-5

2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2552600
CAS No.: 2034374-15-5
M. Wt: 288.23
InChI Key: ZSMSEGDADOAYDK-UHFFFAOYSA-N
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Description

2-Methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a triazolo[4,3-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyridine structure. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and trifluoromethylating agents. The methoxyacetamide moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's functional groups.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the trifluoromethyl group can yield trifluoromethyl ketones, while reduction reactions can produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a chemical intermediate in the production of various products.

Mechanism of Action

The mechanism by which 2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide: is structurally similar to other triazolo[4,3-a]pyridine derivatives, which also contain trifluoromethyl groups and various substituents.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

2-methoxy-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2/c1-20-6-9(19)15-5-8-16-17-10-7(11(12,13)14)3-2-4-18(8)10/h2-4H,5-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMSEGDADOAYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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